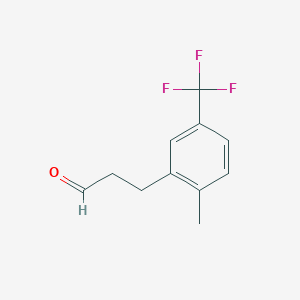

Benzenepropanal, 2-methyl-5-(trifluoromethyl)-

Description

Properties

Molecular Formula |

C11H11F3O |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

3-[2-methyl-5-(trifluoromethyl)phenyl]propanal |

InChI |

InChI=1S/C11H11F3O/c1-8-4-5-10(11(12,13)14)7-9(8)3-2-6-15/h4-7H,2-3H2,1H3 |

InChI Key |

WDBGVZFQAVNIDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)CCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 2-methyl-5-(trifluoromethyl)- typically involves the introduction of a trifluoromethyl group into the benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethylating agents under controlled conditions. For example, trifluoromethyl ethers can be synthesized by exposing dithiocarbonates to hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of specialized equipment and reaction conditions ensures the efficient production of Benzenepropanal, 2-methyl-5-(trifluoromethyl)- for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in benzenepropanal derivatives is highly reactive and can undergo oxidation to carboxylic acids. For example, m-trifluoromethyl benzenepropanal is synthesized via oxidation of the corresponding alcohol using bis(trichloromethyl)carbonate and dimethyl sulfoxide (DMSO) under low-temperature conditions (-10°C to 0°C), achieving yields up to 95% . This method avoids environmentally harmful reagents like metal chromium or manganese, emphasizing mild conditions and high selectivity.

Nucleophilic Addition

The aldehyde group acts as an electrophile, enabling nucleophilic addition with reagents like amines, hydrides, or organometallic reagents. For instance, 3-(dimethoxymethyl)benzenepropanal reacts via nucleophilic addition due to its electron-donating methoxy groups, which enhance electrophilic character at the carbonyl carbon. Similarly, trifluoromethyl-substituted aldehydes (e.g., 4-fluoro-3-(trifluoromethyl)benzenepropanal) exhibit reactivity in such reactions, with the trifluoromethyl group potentially stabilizing intermediates through electron-withdrawing effects.

Cycloaddition Reactions

Trifluoromethylenones (β-trifluoromethyl-substituted enones) undergo regio- and enantioselective [2 + 2] cycloadditions with enolates, as demonstrated in studies involving rhodium catalysts . While not directly observed in benzenepropanal derivatives, analogous aldehydes could participate in cycloadditions if activated appropriately. For example, β-carbonyl aldehydes react in rhodium-catalyzed intermolecular alkene/alkyne cycloadditions, forming fused ring systems .

Scientific Research Applications

Benzenepropanal, 2-methyl-5-(trifluoromethyl)- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.

Medicine: It is investigated for potential therapeutic applications due to its reactivity and interaction with biological targets.

Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which Benzenepropanal, 2-methyl-5-(trifluoromethyl)- exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects

- 2-Methyl-5-(trifluoromethyl)- vs. 2-Fluoro-5-(trifluoromethyl)-: Replacing the 2-fluoro group in Benzenepropanal, 2-fluoro-5-(trifluoroMethyl)- (CAS 955403-57-3) with a methyl group reduces electron-withdrawing effects at the 2-position.

- Positional Isomerism :

In Benzenepropanal, 2-fluoro-3-(trifluoroMethyl)- (CAS 955403-55-1), the -CF₃ group at the 3-position creates steric hindrance near the propanal side chain, which may reduce accessibility for reactions compared to the 5-position isomer .

Functional Group Reactivity

- Aldehyde (Propanal) vs. Alcohol (Phenylmethanol): Compared to (2-Fluoro-5-(trifluoromethyl)phenyl)methanol (CAS 207974-09-2, 80% purity), the aldehyde group in the target compound is more reactive toward nucleophilic additions (e.g., Grignard reactions or condensations), enabling diverse derivatization pathways .

- Aldehyde vs. Amine (Aniline) :

2-Methyl-5-(Trifluoromethyl)aniline (CAS 25449-96-1), a related pharmaceutical intermediate, contains an amine group instead of an aldehyde. The amine’s basicity and capacity for diazotization or amidation contrasts with the aldehyde’s role in forming imines or acetals .

Purity and Availability

- Quantities offered for similar compounds range from 1g to 100g, indicating research-scale availability .

Data Tables

Table 1. Key Properties of Benzenepropanal Derivatives and Related Compounds

*Inferred molecular formula based on structural analogy.

Research Findings

- Reactivity: The aldehyde group’s reactivity surpasses that of phenylmethanol analogs, enabling versatile synthetic applications .

- Pharmaceutical Relevance : Trifluoromethylated compounds are prioritized in drug discovery due to their resistance to oxidative metabolism, as seen in 2-Methyl-5-(Trifluoromethyl)aniline .

Biological Activity

Benzenepropanal, 2-methyl-5-(trifluoromethyl)-, also known as 5-(trifluoromethyl)-2-methylbenzaldehyde, is a compound of significant interest in various fields, including organic chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Benzenepropanal, 2-methyl-5-(trifluoromethyl)- is characterized by the presence of a trifluoromethyl group, which enhances its electrophilic properties. The compound can be synthesized through various methods, including:

- Electrophilic Aromatic Substitution: The introduction of the trifluoromethyl group onto the benzene ring.

- Aldol Condensation: Utilizing aldehydes to form larger carbon frameworks.

The biological activity of Benzenepropanal, 2-methyl-5-(trifluoromethyl)- is primarily attributed to its ability to interact with biomolecules in biological systems. It acts as an electrophile, engaging in nucleophilic reactions with various cellular targets. This interaction can lead to:

- Formation of Covalent Bonds: The compound can form stable adducts with nucleophilic sites in proteins or nucleic acids, potentially altering their function.

- Modulation of Enzyme Activity: By interacting with active sites of enzymes, it may inhibit or enhance enzymatic reactions.

Research Findings

Recent studies have highlighted its potential therapeutic applications and biological effects:

- Antimicrobial Activity: Research indicates that Benzenepropanal derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have shown that modifications to the benzene ring can enhance antibacterial efficacy against resistant strains.

- Cytotoxic Effects: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

- Inflammatory Response Modulation: Some studies suggest that Benzenepropanal may influence inflammatory pathways by modulating cytokine production, thus holding potential for treating inflammatory diseases.

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of Benzenepropanal derivatives revealed that certain modifications significantly increased activity against Staphylococcus aureus. The study concluded that the trifluoromethyl group plays a crucial role in enhancing the lipophilicity and membrane penetration of the compounds.

Case Study 2: Cancer Cell Apoptosis

In a series of experiments on breast cancer cell lines, Benzenepropanal was shown to activate caspase pathways leading to programmed cell death. The findings suggest that this compound could serve as a lead for developing new anticancer agents.

Q & A

Basic: What are the optimal synthetic routes for Benzenepropanal, 2-methyl-5-(trifluoromethyl)-?

Methodological Answer:

The synthesis of trifluoromethyl-substituted aromatic aldehydes often involves Friedel-Crafts alkylation or directed ortho-metalation strategies. For example, in analogous compounds like benzothiazole derivatives (e.g., 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole), trifluoromethyl groups are introduced via electrophilic substitution or coupling reactions using trifluoromethylating agents such as CF₃Cu or CF₃SiMe₃ . Key steps include:

Substrate preparation : Start with a pre-functionalized benzene ring (e.g., 2-methyl-5-(trifluoromethyl)aniline derivatives) .

Aldehyde introduction : Use Vilsmeier-Haack formylation or oxidation of benzyl alcohols.

Purification : Column chromatography or crystallization (e.g., as demonstrated in benzyl ester syntheses with melting points monitored for purity) .

Advanced: How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic additions?

Methodological Answer:

The -CF₃ group deactivates the aromatic ring, directing electrophiles to meta/para positions and reducing nucleophilic attack rates. Experimental strategies to study this include:

Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., monitor nucleophilic addition to the aldehyde group via UV-Vis or NMR ).

Computational analysis : Use DFT calculations to map electron density distribution (e.g., as applied in crystal structure analyses of trifluoromethylated benzyl esters ).

Competitive reaction design : Introduce competing electrophiles to assess regioselectivity (e.g., bromination or nitration patterns ).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

NMR spectroscopy : ¹⁹F NMR identifies CF₃ group splitting patterns (δ ~ -60 to -70 ppm) . ¹H NMR resolves methyl and aldehyde protons (δ 9-10 ppm).

IR spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and CF₃ absorption (~1150 cm⁻¹) .

X-ray crystallography : Resolve steric effects of the -CF₃ group (e.g., as in CCDC 2120865 for similar benzyl esters ).

Advanced: What strategies mitigate side reactions during synthesis (e.g., aldehyde oxidation or CF₃ group degradation)?

Methodological Answer:

Protecting groups : Temporarily protect the aldehyde as an acetal during harsh reactions (e.g., using ethylene glycol ).

Low-temperature reactions : Perform trifluoromethylation at -78°C to minimize radical side pathways .

Stability assays : Monitor decomposition via TGA/DSC (e.g., thermal stability data for benzothiazole derivatives ).

Basic: How to determine purity and stability under varying storage conditions?

Methodological Answer:

HPLC analysis : Use reverse-phase columns (C18) with UV detection at λ = 254 nm .

Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via GC-MS .

Moisture control : Store in desiccators with silica gel, as CF₃ groups may hydrolyze in humid environments .

Advanced: How can computational modeling predict catalytic interactions involving this compound?

Methodological Answer:

Docking studies : Simulate binding affinities with enzymes (e.g., cytochrome P450) using AutoDock Vina .

MD simulations : Analyze solvation effects and conformational flexibility (e.g., as applied to trifluoromethylated crystal structures ).

QSAR models : Corrogate electronic parameters (Hammett σ) with bioactivity data from analogs .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Toxicity screening : Refer to analogs like 3-amino-4-methylbenzotrifluoride (acute toxicity LD₅₀ > 2000 mg/kg) .

Ventilation : Use fume hoods due to potential aldehyde vapors (flash point ~104°C, similar to benzothiazoles ).

Waste disposal : Neutralize aldehydes with bisulfite before disposal .

Advanced: How to resolve contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:

Reproducibility assays : Replicate synthesis/purification steps from conflicting studies (e.g., recrystallize from hexane vs. ethanol ).

Phase analysis : Use DSC to detect polymorphs or solvates (e.g., melting point variations in benzamide derivatives ).

Collaborative validation : Cross-test samples with independent labs (e.g., CCDC-deposited crystal data ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.